molecular formula C20H31N3O2 B374682 N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide

Katalognummer: B374682
Molekulargewicht: 345.5g/mol
InChI-Schlüssel: XMARKKJMYRCEAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is a complex organic compound that features a cyclopentylphenyl group and a piperazine ring with a hydroxyethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide typically involves multiple steps:

    Formation of the Cyclopentylphenyl Intermediate: The initial step involves the preparation of the 4-cyclopentylphenyl intermediate through a Friedel-Crafts alkylation reaction.

    Piperazine Derivative Preparation: The next step is the synthesis of the piperazine derivative, which involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group.

    Amide Bond Formation: The final step involves coupling the cyclopentylphenyl intermediate with the piperazine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Introduction of substituents such as halogens or nitro groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-cyclohexylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
  • N-(4-cyclopropylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Uniqueness

N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. These differences can influence the compound’s binding affinity, selectivity, and overall biological activity.

Eigenschaften

Molekularformel

C20H31N3O2

Molekulargewicht

345.5g/mol

IUPAC-Name

N-(4-cyclopentylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C20H31N3O2/c24-16-15-23-13-11-22(12-14-23)10-9-20(25)21-19-7-5-18(6-8-19)17-3-1-2-4-17/h5-8,17,24H,1-4,9-16H2,(H,21,25)

InChI-Schlüssel

XMARKKJMYRCEAI-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

Kanonische SMILES

C1CCC(C1)C2=CC=C(C=C2)NC(=O)CCN3CCN(CC3)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.